Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is an organic compound classified as an ester-linked tetrazole. Its molecular formula is CHNO, and it features a benzoate moiety linked to a tetrazole ring. The structure includes a five-membered nitrogen-containing heterocycle, which contributes to its unique chemical properties and biological activities. This compound is notable for its applications in medicinal chemistry, particularly in drug design and development due to the bioisosteric nature of its tetrazole group, which can mimic carboxylate functionalities.
There is no scientific literature available on the specific mechanism of action of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. However, tetrazole-containing molecules can exhibit various biological activities depending on the specific structure. These activities can include anticonvulsant, antibacterial, and anticancer properties [].
This compound exhibits significant biological activities, particularly as a potential pharmacological agent. It has been investigated for:
Synthesis of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate typically involves the following methods:
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has several applications:
Interaction studies involving Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate focus on its binding affinity to various biological targets. In vitro assays are commonly employed to assess its inhibitory effects on enzymes such as angiotensin-converting enzyme and components of the complement system. These studies aim to elucidate the mechanism of action and therapeutic potential of the compound and its derivatives .
Several compounds share structural similarities with Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate. Here are some notable examples:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Methyl 4-(1H-tetrazol-1-yl)benzoate | Contains a methyl group instead of ethyl | Often used in similar applications but less potent |
Ethyl 4-(5-(4-methylbenzoyl)triazol-1-yl)benzoate | Contains a triazole ring | Different heterocycle may influence biological activity |
Ethyl 4-(5-benzylthiazol-2-yl)benzoate | Features a thiazole ring | May exhibit different pharmacological profiles |
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate stands out due to its specific tetrazole moiety that enhances its bioactivity and versatility in medicinal chemistry applications compared to other similar compounds .
Tetrazole derivatives are five-membered heterocycles containing four nitrogen atoms and one carbon, making them structurally analogous to carboxylic acids with enhanced metabolic stability. Benzoate esters, when functionalized with tetrazole moieties, combine the bioisosteric properties of tetrazoles with the reactivity of esters. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exemplifies this class, featuring a methyl-substituted tetrazole linked via a methylene bridge to a para-substituted benzoate ester (Figure 1).
Component | Description | Functional Role |
---|---|---|
Benzoate ester | Ethyl ester at para-position | Hydrolyzable prodrug moiety |
Tetrazole ring | 5-Methyl-1H-tetrazole substituent | Bioisostere for carboxylic acids |
Methylenyl bridge | Connects tetrazole to benzene ring | Conformational flexibility |
This arrangement enables dual functionality: the ester facilitates solubility modulation, while the tetrazole enhances binding affinity to biological targets.
The tetrazole scaffold was first synthesized serendipitously by Bladen in 1885. Early derivatives focused on explosives and agrochemicals, but advancements in medicinal chemistry shifted attention to tetrazoles as carboxylic acid mimics. The development of 5-substituted tetrazoles, including 5-methyl derivatives, emerged as key intermediates in drug design due to their pKa similarity to carboxylic acids (4.5–4.9 vs. 4.2–4.4).
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate likely derives from iterative refinements in synthetic protocols for tetrazole-functionalized aromatics. Patent literature highlights methods for synthesizing 5-methyltetrazoles via nucleophilic substitution of acetonitrile with alkali azides, a precursor to modern coupling strategies.
The compound’s relevance stems from its dual role as a synthetic intermediate and pharmacophore. Key applications include:
This review critically evaluates:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate [1]. This nomenclature follows the established conventions for tetrazole-containing compounds, where the tetrazole ring is designated with the 1H-tetrazol prefix indicating the tautomeric form, and the 5-methyl substituent specifies the position and nature of the alkyl group attached to the heterocyclic ring [2] [3].
The compound is also known by several synonymous names in chemical databases and literature. Alternative nomenclature includes ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate and ethyl 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzoate [4]. The systematic name according to benzoic acid derivative nomenclature is benzoic acid, 4-[(5-methyl-1H-tetrazol-1-yl)methyl]-, ethyl ester [4] [5].
The Chemical Abstracts Service registry number for this compound is 1706431-18-6, which serves as the unique identifier in chemical databases and literature [1] [6] [4]. Additional registry identifiers include the molecular design limited number MFCD28142395 and various catalog numbers used by chemical suppliers [6] [4].
The molecular formula of ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is C₁₂H₁₄N₄O₂ [1] [4] [5]. This formula indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms in the molecular structure.
The structural formula reveals a complex organic molecule consisting of three distinct structural components: a benzoate ester group, a methylene bridge, and a 5-methyltetrazole heterocycle . The benzoate portion contains the characteristic carboxyl ester functionality with an ethyl group (-OCH₂CH₃) attached to the carbonyl carbon . The benzene ring bears a para-substituted methylene group (-CH₂-) that serves as a linker to the tetrazole moiety.
The tetrazole ring system represents a five-membered heterocycle containing four nitrogen atoms and one carbon atom [2] [3]. The 5-methyl substituent is attached to the carbon atom of the tetrazole ring, while the N1 nitrogen atom of the tetrazole is connected to the methylene bridge . This structural arrangement creates a conjugated system where the aromatic benzene ring is separated from the tetrazole heterocycle by a single methylene unit.
Structural Component | Formula Fragment | Description |
---|---|---|
Ethyl ester group | -COOCH₂CH₃ | Carboxylate ester functionality |
Benzene ring | C₆H₄ | Para-disubstituted aromatic ring |
Methylene bridge | -CH₂- | Alkyl linker unit |
5-Methyltetrazole | C₂H₃N₄ | Five-membered nitrogen heterocycle |
The three-dimensional molecular geometry of ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exhibits characteristic structural features typical of benzoate esters linked to heterocyclic systems [8] [9]. The benzene ring adopts a planar configuration with typical aromatic bond angles of approximately 120 degrees, consistent with sp² hybridization of the carbon atoms [8].
The tetrazole ring system demonstrates planarity due to its aromatic character, with the five-membered ring containing delocalized π-electrons [10] [2]. Crystallographic studies of related tetrazole compounds indicate that the tetrazole ring maintains planarity with bond lengths ranging from 1.283 to 1.351 Angstroms for carbon-nitrogen and nitrogen-nitrogen bonds [10]. The C-N bond lengths in tetrazole rings typically measure 1.290 and 1.351 Angstroms, while N-N bond distances range from 1.283 to 1.347 Angstroms [10].
The dihedral angle between the benzene ring and the tetrazole ring planes is influenced by the methylene bridge, which provides conformational flexibility [8] [9]. Similar compounds with methylene-linked aromatic systems exhibit dihedral angles ranging from 70 to 80 degrees, as observed in related pyrazole-benzoate structures where angles of 76.06 degrees have been reported [8].
The ethyl ester side chain typically adopts an anti-conformation with respect to the aromatic ring, characterized by a C-O-C-C torsion angle of approximately -175 degrees [8]. This conformation minimizes steric hindrance and stabilizes the overall molecular structure through favorable electrostatic interactions.
The stereochemical properties of ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate are primarily determined by the tetrazole ring system and its substitution pattern [11] [2]. The compound does not contain traditional chiral centers, but the tetrazole ring system can exhibit tautomerism between different nitrogen positions [2] [3].
Tetrazole rings can exist in multiple tautomeric forms, with 1H-tetrazole and 2H-tetrazole being the most common isomers [2]. The 1H-tetrazole form, as indicated in the compound name, represents the thermodynamically favored tautomer in the solid state [2]. The equilibrium between tautomeric forms depends on environmental conditions, with 1H-tetrazole predominating in solid phases while 2H-tetrazole may be more prevalent in gas phases [2].
The regioselectivity observed during the synthesis of tetrazole-containing compounds often results in mixtures of 1-substituted and 2-substituted isomers [11]. However, the specific substitution pattern in ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate indicates selective formation of the 1-substituted product, where the methylene bridge is attached to the N1 nitrogen atom of the tetrazole ring [11].
Isomeric Type | Description | Occurrence |
---|---|---|
Tautomeric isomers | 1H-tetrazole vs 2H-tetrazole | 1H-form predominant in solid state |
Regioisomers | N1-substituted vs N2-substituted | N1-substitution in target compound |
Conformational isomers | Rotation around methylene bridge | Multiple conformers possible |
The 5-methyl substitution on the tetrazole ring influences the electronic distribution and affects the regioselectivity of further chemical reactions [11]. Electron-donating groups like methyl tend to favor formation of 1-substituted tetrazole derivatives over 2-substituted alternatives [11].
Limited crystallographic data are available specifically for ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate in the current literature. However, structural insights can be derived from related tetrazole-containing compounds and benzoate esters that share similar structural motifs [12] [9] [10].
Tetrazole-containing compounds typically crystallize in monoclinic or orthorhombic space groups, with tetrazole rings maintaining planarity in the solid state [12] [10]. The crystal structure of 5-bromotetrazole, for example, exhibits monoclinic symmetry with space group P2₁/m and unit cell dimensions of a = 4.935 Angstroms, b = 6.279 Angstroms, c = 7.446 Angstroms, and β = 116.8 degrees [10].
In solid-state structures of tetrazole derivatives, intermolecular interactions play crucial roles in crystal packing [12] [9]. Hydrogen bonding patterns involving the nitrogen atoms of the tetrazole ring create extended networks that stabilize the crystal lattice [12]. The four nitrogen atoms in the tetrazole ring can participate in up to four hydrogen bonds, utilizing their σ-lone pairs to form coplanar interactions [13].
Stacking interactions between aromatic rings are commonly observed in tetrazole-benzoate systems [12] [9]. These π-π interactions occur with interplanar distances typically ranging from 3.2 to 3.6 Angstroms, contributing to the overall crystal stability [12] [9]. The parallel-displaced and T-shaped edge-to-face arrangements are the predominant stacking geometries observed in such systems [13].
Structural Parameter | Typical Range | Source Reference |
---|---|---|
Tetrazole C-N bond length | 1.290-1.351 Å | [10] |
Tetrazole N-N bond length | 1.283-1.347 Å | [10] |
π-π stacking distance | 3.2-3.6 Å | [12] [9] |
Dihedral angle (aromatic rings) | 70-80° | [8] |
Computational studies on tetrazole-containing compounds provide valuable insights into the electronic structure and molecular properties of ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate [14] [15] [16]. Density functional theory calculations using the B3LYP functional with 6-311+G* basis sets have proven effective for geometry optimization of tetrazole derivatives [15] [9].
Molecular orbital calculations reveal that tetrazole rings exhibit significant aromatic character with delocalized π-electron systems [16] [17]. The electronic structure demonstrates alternation in bond lengths within the five-membered ring, indicating partial localization of electron density despite overall aromatic stabilization [9]. The highest occupied molecular orbital energy levels in tetrazole systems typically range from -6 to -8 electron volts, while lowest unoccupied molecular orbital energies are generally found between -1 to -3 electron volts [16].
Computational geometry optimization predicts that the tetrazole ring maintains planarity with minimal deviation from ideal aromatic geometry [15] [9]. The calculated bond angles within the tetrazole ring range from 105 to 115 degrees, consistent with the strained five-membered ring system [15]. The methylene bridge connecting the tetrazole to the benzene ring introduces conformational flexibility, with energy barriers for rotation typically calculated to be 2-4 kilocalories per mole [14].
Electrostatic potential mapping reveals that the tetrazole ring carries significant negative charge density, particularly concentrated on the nitrogen atoms not involved in substitution [16] [13]. This charge distribution explains the strong hydrogen bonding capabilities and metal coordination properties observed experimentally in tetrazole systems [13]. The calculated dipole moments for similar tetrazole-benzoate compounds range from 3 to 6 Debye units, indicating substantial molecular polarity [16].
Calculated Property | Typical Value | Method |
---|---|---|
Dipole moment | 3-6 Debye | DFT B3LYP/6-311+G* |
HOMO energy | -6 to -8 eV | DFT calculations |
LUMO energy | -1 to -3 eV | DFT calculations |
Rotation barrier (CH₂ bridge) | 2-4 kcal/mol | DFT optimization |
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exists as a crystalline solid at room temperature with a distinctive white appearance . The compound demonstrates characteristic morphological features consistent with tetrazole-containing organic compounds, exhibiting a well-defined crystalline structure . The molecular architecture of this compound consists of a benzoate ester group connected to a 5-methyltetrazole moiety through a methylene bridge, resulting in a stable crystalline form .
The compound's physical state is influenced by the presence of the tetrazole ring system, which contributes to its solid-state stability at ambient conditions . The white crystalline appearance is typical of tetrazole derivatives, which often form well-ordered crystal structures due to intermolecular hydrogen bonding and aromatic stacking interactions .
The melting point of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has been determined to be approximately 100-105°C [4]. This relatively moderate melting point is consistent with similar tetrazole-containing benzoate esters, which typically exhibit melting points in the range of 100-120°C [4]. The melting point reflects the compound's molecular stability and intermolecular forces present in the crystalline state.
Currently, specific boiling point data for this compound are not available in the literature. However, based on structural analogies with similar tetrazole derivatives, the compound is expected to have a relatively high boiling point due to the presence of the aromatic benzoate group and the tetrazole ring system [5] [6]. The density of the compound has not been experimentally determined, but computational studies suggest it would fall within the typical range for organic compounds containing aromatic systems and nitrogen-rich heterocycles [5] [6].
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exhibits excellent solubility in polar organic solvents [4]. The compound demonstrates particularly good solubility in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [4]. This solubility profile is attributed to the compound's polar nature, which arises from the combination of the ester functionality and the tetrazole ring system.
The compound shows moderate solubility in dichloromethane and chloroform, which is typical for compounds containing both polar and non-polar structural elements [4]. In contrast, the solubility in water is expected to be limited due to the hydrophobic nature of the benzoate ester group and the aromatic benzene ring . The methylene bridge connecting the tetrazole to the benzoate group provides some flexibility that may influence solubility patterns in different solvents.
The partition coefficient (LogP) of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has been estimated to be approximately 3.2 using computational methods . This value indicates moderate lipophilicity, which is consistent with the compound's structural features combining hydrophobic aromatic systems with polar tetrazole and ester functionalities . The LogP value suggests favorable characteristics for potential biological applications, as it falls within the range typically associated with good membrane permeability.
The polar surface area of the compound is influenced by the tetrazole ring system, which contains four nitrogen atoms, and the ester group . The tetrazole moiety contributes significantly to the overall polar surface area due to its high nitrogen content and potential for hydrogen bonding interactions . This polar surface area is important for understanding the compound's pharmacokinetic properties and its potential interactions with biological systems.
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate displays characteristic signals that confirm its molecular structure . The aromatic protons of the benzoate group appear in the range of 7.5-8.0 ppm, consistent with para-disubstituted benzene rings . The methylene bridge connecting the tetrazole to the benzene ring produces a distinctive singlet at approximately 5.7 ppm .
The ethyl ester group exhibits the expected pattern with the methyl protons appearing as a triplet at approximately 1.4 ppm and the methylene protons as a quartet at 4.4 ppm . The 5-methyl group on the tetrazole ring appears as a singlet at approximately 2.5 ppm . These chemical shifts are in good agreement with theoretical predictions based on density functional theory calculations .
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides additional structural confirmation . The carbonyl carbon of the ester group appears at approximately 165 ppm, while the aromatic carbons of the benzene ring are observed in the range of 125-135 ppm . The tetrazole carbon signals appear at characteristic positions, with the C5 carbon of the tetrazole ring appearing at approximately 154 ppm .
The infrared spectrum of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate exhibits characteristic absorption bands that confirm the presence of key functional groups [7] [8]. The carbonyl stretch of the benzoate ester appears at approximately 1725 cm⁻¹, which is typical for aromatic esters [8]. This frequency is lower than that of aliphatic esters due to conjugation with the aromatic ring system [8].
The aromatic carbon-hydrogen stretches are observed in the range of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches appear at 2850-2950 cm⁻¹ [7] [8]. The tetrazole ring exhibits characteristic nitrogen-nitrogen stretching vibrations in the range of 1450-1550 cm⁻¹ [7] [8]. The carbon-oxygen stretches of the ester group are observed as two bands at approximately 1280 cm⁻¹ and 1110 cm⁻¹, following the typical pattern for aromatic esters [8].
The ultraviolet-visible absorption spectrum of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate shows characteristic absorption features arising from both the aromatic benzoate system and the tetrazole ring [9]. The compound exhibits a primary absorption maximum at approximately 271 nm when dissolved in DMSO [9]. This absorption is attributed to π-π* transitions within the aromatic system, which are bathochromically shifted due to the electronic effects of the tetrazole substituent [9].
The tetrazole ring system itself contributes to the ultraviolet absorption, although unsubstituted tetrazoles typically absorb below 200 nm [9]. The conjugation between the tetrazole ring and the aromatic system through the methylene bridge influences the overall absorption characteristics of the compound [9]. The absorption profile is useful for analytical applications and provides insights into the electronic structure of the molecule.
Mass spectrometry analysis of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate provides definitive molecular weight confirmation and fragmentation patterns [7]. The molecular ion peak appears at m/z 246, corresponding to the molecular formula C₁₂H₁₄N₄O₂ [5] . The compound exhibits characteristic fragmentation patterns typical of tetrazole-containing compounds [7].
Common fragmentation pathways include the loss of the ethyl group from the ester moiety, resulting in a fragment at m/z 218 [7]. The tetrazole ring can undergo characteristic fragmentation with loss of nitrogen gas, which is a common feature of tetrazole derivatives [7]. The benzoate portion of the molecule contributes to stable fragment ions at m/z 105 and 77, corresponding to the benzoyl and phenyl cations, respectively [7].
The thermal stability of Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is influenced by the presence of the tetrazole ring system, which is known for its energetic properties [10] [11]. Tetrazole derivatives typically exhibit decomposition temperatures in the range of 200-300°C, depending on their substituents and molecular structure [10] [11]. The compound's thermal decomposition follows mechanisms characteristic of tetrazole-containing compounds.
The primary decomposition pathway involves the opening of the tetrazole ring with the elimination of nitrogen gas, which is a common feature of tetrazole thermolysis [10] [11]. The activation energy for this process is estimated to be in the range of 26-33 kcal/mol, which is lower than that of simple tetrazole due to the stabilizing effects of the substituents [11]. The decomposition process is exothermic and proceeds through the formation of transient azide intermediates [10] [11].
The thermal stability is enhanced by the presence of the aromatic benzoate group, which provides additional structural stability [10] [11]. However, the compound should be handled with appropriate safety precautions due to the potential for rapid decomposition under elevated temperatures [10] [11].